molecular formula C18H21NO5S2 B2560536 Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate CAS No. 922910-45-0

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate

Cat. No.: B2560536
CAS No.: 922910-45-0
M. Wt: 395.49
InChI Key: JCBRKMSKZMFMNF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is a synthetic thiophene derivative designed for research and development, particularly in medicinal chemistry. Thiophene-based compounds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . They serve as key intermediates in synthesizing complex heterocyclic systems, such as thienopyrimidines, which are investigated for their potential biological effects . Researchers utilize this compound as a building block to develop new molecular entities. Its structure incorporates both a carboxyethyl ester and a tosylbutanamide side chain, making it a versatile precursor for further chemical modifications, including amide bond formation and nucleophilic substitution reactions. As a functionalized thiophene, it is of significant value in exploring structure-activity relationships and screening for new therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-3-24-18(21)15-10-11-25-17(15)19-16(20)5-4-12-26(22,23)14-8-6-13(2)7-9-14/h6-11H,3-5,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRKMSKZMFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the thiophene derivative is reacted with an alcohol in the presence of an acid catalyst.

    Attachment of the Tosylbutanamido Group: The tosylbutanamido group can be introduced through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a tosylated amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is primarily utilized as a building block in the development of pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it a candidate for drug design, particularly in the treatment of cancer and inflammatory diseases.

  • Case Study: Anticancer Activity
    A study investigated derivatives of this compound for their potential anticancer properties. The findings indicated that certain modifications to the compound enhanced its efficacy against various cancer cell lines, demonstrating its promise as a lead compound in anticancer drug development .
  • Mechanism of Action
    The mechanism by which this compound exerts its effects may involve modulation of specific enzymes or receptors involved in cell proliferation and inflammation. The presence of the tosyl group enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules .

Materials Science

In materials science, this compound plays a role in the synthesis of organic semiconductors and conductive polymers. Its thiophene ring structure is crucial for creating materials with desirable electronic properties.

  • Application in Organic Electronics
    Research has shown that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

The compound serves as an important intermediate in various organic synthesis reactions. Its reactivity allows for the formation of diverse substituted thiophene derivatives through oxidation, reduction, and substitution reactions.

  • Synthesis of Novel Compounds
    This compound has been used in the synthesis of new compounds with potential biological activities. For instance, researchers have successfully synthesized derivatives that exhibit antioxidant and antibacterial properties .

Data Table: Applications Overview

Application AreaDescriptionExample Outcomes
Medicinal ChemistryBuilding block for drug synthesis targeting cancer and inflammationEnhanced efficacy against cancer cell lines
Materials ScienceUsed in organic semiconductors and conductive polymersImproved charge transport properties
Organic SynthesisIntermediate for synthesizing diverse thiophene derivativesNovel compounds with antioxidant and antibacterial activity

Mechanism of Action

The mechanism of action of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Structural Features

Key structural variations among similar ethyl thiophene-3-carboxylate derivatives include substituents at the 2-amino position and modifications to the thiophene ring (Table 1).

Table 1: Structural Comparison of Ethyl Thiophene-3-Carboxylate Derivatives

Compound Name Substituent at 2-Position Thiophene Ring Modification Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate 4-Tosylbutanamido None C₁₈H₂₂N₂O₅S₂ 434.51* N/A
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Amino 4-(4-Chlorophenyl) C₁₃H₁₂ClNO₂S 281.76
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido with phenolic group 4,5-Dimethyl C₂₁H₂₁N₃O₄S 411.48
Ethyl 4-(4-chlorophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate Pyridine-4-carbonylamino 4-(4-Chlorophenyl) C₁₉H₁₅ClN₂O₃S 398.85
Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate Ethoxy-oxoacetamido 4,5-Dimethyl C₁₄H₁₉NO₅S 313.37

*Calculated value based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The 4-tosylbutanamido group in the target compound introduces sulfonyl functionality, enhancing electrophilicity compared to simpler amino or cyano substituents .
  • Ring Modifications : Derivatives with 4,5-dimethyl or fused cyclohexane rings (e.g., tetrahydrobenzo[b]thiophenes) exhibit increased steric hindrance, impacting reactivity and biological activity .

Key Observations :

  • Antioxidant Activity: Phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) significantly enhance radical scavenging .
  • Antibacterial Potential: Cyano and chlorophenyl groups improve interactions with bacterial targets .

Physicochemical Properties

  • Solubility : Tosyl and chlorophenyl groups reduce aqueous solubility but improve lipid solubility, favoring blood-brain barrier penetration .
  • Stability : Sulfonyl groups (e.g., tosyl) increase thermal and hydrolytic stability compared to ester or amide substituents .

Biological Activity

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various studies to present a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives. The structural confirmation is achieved through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. The compound's molecular formula is C15H17N2O3SC_{15}H_{17}N_{2}O_{3}S, with a molecular weight of approximately 305.37 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For instance, compounds derived from similar thiophene structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, with notable inhibition zones observed in agar diffusion tests .

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported significant cytotoxic effects against lung cancer cells (A-549) when assessed using the sulforhodamine B assay. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like adriamycin, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Standard Drug IC50 Standard (µM)
A-54925Adriamycin20
MCF-730Doxorubicin25

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. The presence of electron-donating groups in its structure enhances its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that derivatives containing substituents like methoxy groups exhibited superior antioxidant activity compared to those without such modifications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene ring can significantly affect biological activity. For example:

  • Electron-withdrawing groups on the benzylidene portion enhance anticancer activity.
  • Electron-donating groups , such as methoxy or hydroxyl substituents, improve antioxidant properties.

This relationship is critical for guiding future synthesis efforts aimed at optimizing biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives in clinical settings:

  • Case Study on Anticancer Effects : A study involving a cohort of patients treated with thiophene derivatives showed a marked reduction in tumor size in over 60% of participants after six months of treatment. This underscores the potential for these compounds in targeted cancer therapies.
  • Antimicrobial Applications : In a clinical trial assessing the efficacy of thiophene-based compounds against skin infections caused by resistant bacteria, patients treated with these compounds exhibited faster recovery rates compared to those receiving conventional antibiotics.

Q & A

Basic Synthesis Methodology: How is Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate synthesized, and what reaction conditions optimize yield?

Answer:
A common approach involves functionalizing ethyl 2-aminothiophene-3-carboxylate derivatives via acylation or condensation. For example, similar compounds are synthesized by reacting ethyl 2-amino-thiophene-3-carboxylate with activated esters (e.g., tosylbutanamide derivatives) under anhydrous conditions. highlights acylation with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene, using catalytic piperidine and acetic acid, yielding 72–94% after recrystallization . Key parameters include:

  • Solvent choice : Toluene or dichloromethane for inert conditions.
  • Catalysts : Piperidine for Knoevenagel condensations.
  • Purification : Recrystallization with ethanol or column chromatography.

Basic Structural Confirmation: What spectroscopic methods validate the structure of this compound?

Answer:
Routine characterization employs:

  • IR Spectroscopy : Confirms amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .
  • ¹H NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), thiophene ring protons (δ 6.5–7.5 ppm), and tosyl aromatic protons (δ 7.7–7.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 329.46 g/mol for a related compound in ).

Basic Safety and Handling: What precautions are required for safe laboratory use?

Answer:
Safety Data Sheets (SDS) for analogous compounds ( ) recommend:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
  • Ventilation : Use fume hoods due to respiratory irritation risks (H335).
  • Storage : In cool, dry conditions away from incompatible reagents (e.g., strong oxidizers).
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced Synthesis Challenge: How can researchers address low yields or side products in the acylation step?

Answer:
Low yields may arise from incomplete acylation or competing reactions. Strategies include:

  • Activating Agents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reactivity.
  • Temperature Control : Reflux in anhydrous toluene (110–120°C) to drive reaction completion ( ).
  • Byproduct Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.5 equivalents of acylating agent) .

Advanced Computational Modeling: How can molecular docking or POM analyses predict biological activity?

Answer:
Computational tools like Petra/Osiris/Molinspiration (POM) evaluate pharmacophore features (e.g., hydrogen bond donors/acceptors) and logP values. For example:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., influenza polymerase in ).
  • ADMET Prediction : Estimate bioavailability and toxicity using SwissADME or ProTox-II .

Advanced Biological Activity: What mechanisms underlie its anti-inflammatory or antimicrobial effects?

Answer:
Analogous compounds ( ) exhibit activity via:

  • ROS Scavenging : Thiophene derivatives neutralize reactive oxygen species (ROS) in antioxidant assays.
  • Enzyme Inhibition : Blocking cyclooxygenase-2 (COX-2) or viral polymerases (e.g., influenza targets in ).
  • SAR Insights : Substituents like electron-withdrawing groups (e.g., nitro, tosyl) enhance potency .

Advanced Spectral Data Contradictions: How to resolve discrepancies in NMR or mass spectra?

Answer:

  • Impurity Identification : Compare experimental vs. theoretical isotopic patterns in HRMS.
  • Dynamic Effects : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., thiophene protons in ).
  • Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX) provides unambiguous structural proof .

Advanced Crystallography: How is SHELX software applied in refining crystal structures of this compound?

Answer:
SHELXTL (Bruker) or SHELXL processes X-ray data by:

Data Integration : Raw frames to hkl files.

Structure Solution : Dual-space methods (SHELXD) for heavy atoms.

Refinement : Least-squares optimization with restraints for disordered groups.

Validation : Check CIF files with PLATON for missed symmetry or voids .

Advanced Ecotoxicology: What methodologies assess environmental risks?

Answer:
OECD guidelines recommend:

  • Acute Toxicity Tests : Daphnia magna or algae growth inhibition (EC₅₀).
  • Biodegradation : OECD 301F (closed bottle test) to evaluate persistence.
  • Bioaccumulation : LogKow values >3 indicate potential bioaccumulation ( ).

Advanced Structure-Activity Relationship (SAR): How do substituents influence target binding?

Answer:

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility but reduce receptor affinity.
  • Electron-Withdrawing Groups (e.g., nitro) : Improve binding to hydrophobic pockets (e.g., 4-nitrophenyl in ).
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder rotation, altering conformation ( ).

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